2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
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Overview
Description
2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride is a complex organic compound that features a thiazole ring, an aminomethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the aminomethyl group and the carboxylic acid group. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Aminomethyl)phenyl]acetic acid hydrochloride
- 2-[3-(Aminomethyl)phenyl]boronic acid hydrochloride
Uniqueness
2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the aminomethyl group and the carboxylic acid group also allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.ClH/c1-7-10(12(15)16)17-11(14-7)9-4-2-3-8(5-9)6-13;/h2-5H,6,13H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRROBZXGDWLMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC(=C2)CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368350-41-7 |
Source
|
Record name | 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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